molecular formula C8H9F2NO B12066012 2-(Difluoromethyl)-4-methoxyaniline

2-(Difluoromethyl)-4-methoxyaniline

Cat. No.: B12066012
M. Wt: 173.16 g/mol
InChI Key: LOWSWBJBXLTLHP-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-methoxyaniline is an organic compound characterized by the presence of a difluoromethyl group and a methoxy group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-4-methoxyaniline typically involves the introduction of the difluoromethyl group onto an aniline derivative. One common method is the reaction of 4-methoxyaniline with difluoromethylating agents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-4-methoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

2-(Difluoromethyl)-4-methoxyaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-methoxyaniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and stability .

Comparison with Similar Compounds

  • 2-(Difluoromethyl)-4-methoxyphenol
  • 2-(Difluoromethyl)-4-methoxybenzaldehyde
  • 2-(Difluoromethyl)-4-methoxybenzoic acid

Comparison: Compared to these similar compounds, 2-(Difluoromethyl)-4-methoxyaniline is unique due to the presence of the aniline group, which imparts distinct chemical reactivity and biological activity. The difluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications .

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

2-(difluoromethyl)-4-methoxyaniline

InChI

InChI=1S/C8H9F2NO/c1-12-5-2-3-7(11)6(4-5)8(9)10/h2-4,8H,11H2,1H3

InChI Key

LOWSWBJBXLTLHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N)C(F)F

Origin of Product

United States

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